Product packaging for 9aH-imidazo[1,5-a]quinoxalin-4-one(Cat. No.:)

9aH-imidazo[1,5-a]quinoxalin-4-one

Cat. No.: B12360595
M. Wt: 185.18 g/mol
InChI Key: HSENZBQSCKJVEY-UHFFFAOYSA-N
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Description

9aH-Imidazo[1,5-a]quinoxalin-4-one is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and core template for constructing biologically active molecules. Its main research value lies in its application as a precursor for developing novel therapeutic agents. Scientific studies have demonstrated that derivatives based on this structure exhibit potent antimicrobial activities, with certain compounds showing effective bacteriostatic and fungistatic properties against various bacterial and fungal strains . Furthermore, this imidazoquinoxaline ring system is integral to the synthesis of potent and selective enzyme inhibitors. Research from Bristol-Myers Squibb has detailed its use in constructing an imidazo[1,5-a]quinoxalin-4-one ring system, which was successfully applied in the efficient synthesis of a novel and potent Lck inhibitor, a kinase target relevant in immunology and oncology . The scaffold is also recognized as a benzimidazole analogue of pyrroloiminoquinone marine natural products, such as the makaluvamins, which are known for their cytotoxic and cytostatic properties . The compound can be synthesized via novel intramolecular cyclization processes and is also accessible through modern, environmentally friendly heterogeneous catalysis methods, including visible-light-induced divergent synthesis using graphitic carbon nitride (g-C₃N₄) as a recyclable photocatalyst . For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B12360595 9aH-imidazo[1,5-a]quinoxalin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

9aH-imidazo[1,5-a]quinoxalin-4-one

InChI

InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6,8H

InChI Key

HSENZBQSCKJVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C3=CN=CN23)C=C1

Origin of Product

United States

Synthetic Strategies for 9ah Imidazo 1,5 a Quinoxalin 4 One and Analogues

Evolution of Synthetic Methodologies for the Imidazo[1,5-a]quinoxaline (B8520501) System

The synthesis of the imidazo[1,5-a]quinoxaline ring system has been a subject of considerable research, driven by the therapeutic potential of its derivatives. Initial synthetic routes were often lengthy and lacked efficiency. However, continuous efforts have led to the development of more sophisticated and practical methods. These advancements have focused on improving yields, reducing the number of reaction steps, and employing milder and more environmentally friendly reaction conditions. The evolution of these methodologies reflects the broader trends in organic synthesis, moving towards greater efficiency and sustainability.

Classical Ring-Forming Reactions

Traditional approaches to the synthesis of 9aH-imidazo[1,5-a]quinoxalin-4-one and its analogues have relied on several key ring-forming reactions. These methods, while foundational, often involve multiple steps and may require harsh reaction conditions.

Approaches from 1,2-Phenylenediamines

A classical and versatile starting point for the synthesis of the quinoxaline (B1680401) core, a necessary precursor for this compound, is the condensation of 1,2-phenylenediamines with α-dicarbonyl compounds. nih.govmtieat.org This foundational reaction provides access to a wide range of substituted quinoxalines. A more specific strategy to construct the imidazo[1,5-a]quinoxalin-4-one ring system involves a four-step sequence that begins with 1,2-phenylenediamines. researchgate.netcapes.gov.br

A notable example involves the reaction of 1,2-phenylenediamines with ethyl glyoxylate (B1226380) or benzylglyoxamide in the presence of tosylmethyl isocyanide (TosMIC) under microwave-assisted van Leusen three-component conditions. This is followed by a deprotection-cyclization step to yield the desired imidazoquinoxaline frameworks. nih.gov

Oxidative Cyclocondensation of Quinoxalin-2-ones

Another established method involves the oxidative cyclocondensation of appropriately substituted quinoxalin-2-ones. researchgate.net In this approach, 3-aroylquinoxalin-2(1H)-ones and their N-alkylated counterparts react with benzylamines in dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds through the formation of an N-(α-quinoxalinylbenzylydene)benzylamine intermediate, which then undergoes oxidative cyclocondensation to furnish the imidazo[1,5-a]quinoxaline product. researchgate.net This strategy has also been successfully applied to the synthesis of bis-imidazo[1,5-a]quinoxalines. researchgate.net

Cyclization Utilizing Tosylmethyl Isocyanide (TosMIC)

Tosylmethyl isocyanide (TosMIC) has proven to be a valuable reagent in the construction of the imidazole (B134444) ring of the imidazo[1,5-a]quinoxaline system. A key development in this area is the reaction of quinoxalin-2-ones with TosMIC. researchgate.netcapes.gov.br This reaction serves as a crucial step in a novel and efficient strategy for building the imidazo[1,5-a]quinoxalin-4(5H)-one template. researchgate.net The van Leusen imidazole synthesis, which utilizes TosMIC, is a well-established method for forming imidazole rings from aldimines. organic-chemistry.orgsemanticscholar.org This reaction proceeds via a [3 + 2] cycloaddition mechanism. nih.gov The versatility of TosMIC allows for its use in multi-component reactions, providing a convergent and efficient pathway to complex heterocyclic structures. nih.gov

Contemporary and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is also evident in the synthesis of imidazo[1,5-a]quinoxalines, with a focus on transition metal-free reactions and one-pot procedures.

Transition Metal-Free Cyclization Protocols

The development of transition-metal-free synthetic routes is a key area of contemporary research, aiming to reduce costs and the environmental impact associated with metal catalysts. rsc.org Several metal-free approaches for the synthesis of the quinoxaline core, a precursor to the target molecule, have been reported. nih.gov

C-H Functionalization via Cross-Dehydrogenative Coupling

Direct C-H functionalization represents a powerful and atom-economical approach for the synthesis of complex molecules. In the context of quinoxalin-2(1H)-ones, a precursor to the imidazo[1,5-a]quinoxalin-4-one system, C-H functionalization has been explored through various catalytic methods. For instance, visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na have been developed to yield 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov This photocatalytic tandem reaction utilizes 4CzIPN as a photocatalyst and air as a green oxidant, offering a mild and environmentally friendly protocol. nih.gov

Another approach involves the use of a copper catalyst (CuF₂) and an oxidant (K₂S₂O₈) in a three-component reaction of indoles, quinoxalin-2(1H)-ones, and CF₃SO₂Na to produce 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov This method demonstrates high site selectivity and step economy. nih.gov These C-H functionalization strategies provide efficient pathways to introduce structural diversity at the C3 position of the quinoxalinone core, which is a key step in the subsequent construction of the fused imidazole ring to form the this compound scaffold.

Development of Eco-Compatible Catalytic Pathways

A significant focus in the synthesis of heterocyclic compounds, including the related nih.govnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, has been the development of environmentally friendly and sustainable methods. nih.gov This involves the use of eco-compatible catalysts and reaction conditions to minimize waste and avoid hazardous substances. nih.govnih.gov For example, a "refreshed" synthesis of the nih.govnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, which employs green and sustainable principles. nih.gov While not directly focused on this compound, these principles are transferable.

One such eco-friendly approach is the use of a heterogeneous catalyst, such as a biimidazole Cu(I) complex supported on magnetic Fe₃O₄ nanoparticles, for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium. beilstein-journals.org This method avoids toxic reagents and solvents, harsh reaction conditions, and long reaction times, making it a green and sustainable process. beilstein-journals.org The development of similar catalytic systems for the synthesis of this compound is a promising area for future research.

Diversification and Functionalization of the this compound Scaffold

The ability to introduce a variety of functional groups onto the this compound core is crucial for exploring its therapeutic potential. Strategies for diversification focus on derivatization at different positions of the heterocyclic system.

Strategies for Amide, Carbamate, and Urea (B33335) Derivative Synthesis

The synthesis of amide, carbamate, and urea derivatives of quinoxaline-based scaffolds allows for the modulation of their physicochemical and biological properties. A general method for synthesizing new amide derivatives of quinoxaline 1,4-di-N-oxide involves the reaction of a 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivative with an excess of the corresponding carbonyl chloride in dry tetrahydrofuran. nih.gov

For the synthesis of urea derivatives, an efficient one-pot catalytic method has been developed using alkyl ammonium (B1175870) carbamates and low concentrations of CO₂. nih.gov This reaction, catalyzed by a titanium complex, produces various cyclic and acyclic urea derivatives in high yields. nih.gov For instance, the intermolecular reaction of alkyl ammonium carbamates derived from 2-aminobenzylamine yields N-aryl-N'-alkyl cyclic urea derivatives quantitatively. nih.gov These synthetic methodologies can be adapted to the this compound scaffold to generate libraries of novel amide, carbamate, and urea derivatives for biological screening.

Table 1: Synthesis of Urea Derivatives from Alkyl Ammonium Carbamates

Alkyl Ammonium CarbamateProductYield
Derived from 2-aminobenzylamineN-aryl-N'-alkyl cyclic ureaQuantitative

This table showcases the quantitative yield of a specific urea derivative synthesis, highlighting the efficiency of the catalytic method.

Positional Derivatization for Structure-Activity Exploration

Systematic derivatization at various positions of the this compound scaffold is essential for understanding its structure-activity relationship (SAR). nih.govresearchgate.netnih.gov SAR studies on related quinoxaline derivatives have provided valuable insights into the structural features required for biological activity. For example, in a series of 1,2,4-triazolo[1,5-a]quinoxalines and their 1-deaza analogues, imidazo[1,2-a]quinoxalines, the presence or absence of a proton acceptor atom was found to influence their efficacy at the benzodiazepine (B76468) receptor. nih.gov

Docking studies of quinoxaline derivatives into the active sites of enzymes like cyclooxygenase have helped to understand the interactions that govern their inhibitory activity, facilitating the design of more potent and selective inhibitors. researchgate.net Similarly, for quinoxaline derivatives designed as aldose reductase inhibitors, SAR studies revealed that most of the synthesized compounds were potent and selective, with IC₅₀ values in the low nanomolar to micromolar range. nih.gov The insights gained from these SAR studies on related quinoxaline systems can guide the positional derivatization of the this compound scaffold to optimize its biological profile.

Structure Activity Relationship Sar and Design Principles of 9ah Imidazo 1,5 a Quinoxalin 4 One Derivatives

Foundational Principles of SAR in Imidazo[1,5-a]quinoxalin-4-one Chemistry

The biological activity of imidazo[1,5-a]quinoxalin-4-one derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. A key interaction for many of these compounds is their binding to receptors such as the GABAa/benzodiazepine (B76468) receptor complex. nih.govacs.org The core imidazo[1,5-a]quinoxaline (B8520501) structure serves as a scaffold, and modifications to this core or the addition of various substituents can dramatically alter the compound's affinity and efficacy. nih.govacs.org

Impact of Structural Modifications on Biological Efficacy

Substituent Effects on the Imidazo[1,5-a]quinoxaline Core

Modifications to the core structure of imidazo[1,5-a]quinoxalin-4-one have a profound impact on its biological properties. For instance, the introduction of a nitro group can be a key step in the synthesis of these compounds, which is then reduced to form the final cyclized product. nih.gov The nature and position of substituents on the quinoxaline (B1680401) ring system can influence the electronic environment of the entire molecule, thereby affecting its interaction with biological targets. researchgate.net

Research has shown that the antimicrobial properties of certain imidazo[1,5-a]quinoxaline derivatives are linked to the presence of specific alkyl substituents at position 5 of the imidazo[1,5-a]quinoxaline system. nih.gov Furthermore, the type of substituent on the phenyl ring of quinoxalinone Schiff's bases, whether electron-donating or electron-withdrawing, can significantly alter their biological activity. nih.gov

Influence of Linker Chemistry on Receptor Binding

The linkage between the imidazo[1,5-a]quinoxaline core and its substituents is a critical determinant of receptor binding and efficacy. In a series of imidazo[1,5-a]quinoxaline ureas, the urea (B33335) linkage was found to contribute to high affinity for the GABAA/benzodiazepine receptor complex. nih.govacs.org This suggests that the linker not only provides a spatial connection but also participates in key interactions with the receptor.

The length and flexibility of the linker are also important. For example, in a series of antimicrobial derivatives, the nature of the alkyl substituents in the pyridine (B92270) ring attached to the core was a key factor in their activity. nih.gov This highlights the importance of the linker in positioning the substituent optimally within the receptor's binding pocket.

Analysis of Specific Substituent Patterns (e.g., phenyl, alkyl groups)

The introduction of specific substituent groups, such as phenyl and alkyl moieties, has been a major focus of SAR studies on imidazo[1,5-a]quinoxalin-4-one derivatives. A series of compounds with substituted phenyl groups at the 3-position showed a range of efficacies, from antagonists to full agonists. nih.govacs.org The nature of the substituent on the phenyl ring can fine-tune the electronic properties of the molecule, thereby modulating its interaction with the receptor.

Alkyl groups also play a significant role. The introduction of suitable 1-alkyl substituents has been shown to improve affinity for AMPA receptors by several fold. researchgate.net In another study, the presence of various alkyl substituents at position 1 of the pyridine ring and position 5 of the imidazo[1,5-a]quinoxaline system was directly linked to the antimicrobial properties of the derivatives. nih.gov

Compound SeriesSubstituent PositionSubstituent TypeEffect on Biological Activity
Imidazo[1,5-a]quinoxalin-4-ones3-positionSubstituted PhenylRanged from antagonists to full agonists. nih.govacs.org
Imidazo[1,5-a]quinoxalin-4-ones1-positionAlkylSeveral-fold improved AMPA affinity. researchgate.net
Imidazo[1,5-a]quinoxaline DerivativesPyridine Ring (Position 1), Imidazoquinoxaline System (Position 5)AlkylConnected to antimicrobial properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazo[1,5-a]quinoxalin-4-one Analogues

Methodological Development of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For imidazo[1,5-a]quinoxaline analogues, QSAR models have been developed using methods like multiple linear regression. researchgate.net These models aim to identify key physicochemical descriptors that influence the biological activity of the compounds.

One study on imidazo(1,5-a)quinoxalines amides, carbamates, and ureas developed a QSAR model that identified several important descriptors. researchgate.net These included multidimensional steric parameters, hydrophobicity (LogP), electro-topological state indices, and hydrogen bond donor properties. researchgate.net The resulting model showed good predictive ability, indicating its potential for designing new compounds with improved potency. researchgate.net Another QSAR study on a series of related quinoxaline and quinazoline (B50416) derivatives identified Galvez topological charge index, BCUT descriptors, and 2D autocorrelation descriptors as important for interacting with the GABAA/benzodiazepine receptor. researchgate.net

QSAR Model DescriptorsInfluence on Biological Activity
Multidimensional Steric [verloop B5 (subs 4)]Significant impact on GABA modulator activity. researchgate.net
Hydrophobic [Log P (whole molecule)]Significant impact on GABA modulator activity. researchgate.net
Electro-topological [Ipso atom E state index (subs 2) and sum of E state indices (subs 4)]Significant impact on GABA modulator activity. researchgate.net
Hydrogen Bond Donor [ADME H bond donor (subs 4)]Significant impact on GABA modulator activity. researchgate.net
Galvez Topological Charge IndexSuggests interaction with receptor amino acids via electrostatic or charge transfer processes. researchgate.net
BCUT DescriptorsSuggests interaction with receptor amino acids via electrostatic or charge transfer processes. researchgate.net
2D Autocorrelation DescriptorsSuggests interaction with receptor amino acids via electrostatic or charge transfer processes. researchgate.net

Identification of Predictive Molecular Descriptors for Bioactivity

The biological activity of 9aH-imidazo[1,5-a]quinoxalin-4-one derivatives is significantly influenced by a variety of molecular features, which can be quantified using molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying these key descriptors, which fall into several categories: steric, hydrophobic, electro-topological, and hydrogen bonding properties.

The key molecular descriptors identified as being predictive of the bioactivity of these compounds are detailed below:

Descriptor TypeDescriptor NameDescription
Steric Verloop B5 (subs 4)A multidimensional steric parameter that quantifies the size and shape of a substituent at a specific position.
Hydrophobic Log P (whole molecule)The logarithm of the partition coefficient between n-octanol and water, representing the overall hydrophobicity of the molecule.
Electro-topological Ipso atom E-state index (subs 2)An index that combines electronic and topological information for the ipso-atom of a substituent at a specific position, reflecting its electronic influence.
Electro-topological Sum of E-state indices (subs 4)The sum of the electro-topological state indices for a substituent at a particular position, indicating its overall electronic character.
Hydrogen Bonding ADME H-bond donor (subs 4)A descriptor that quantifies the hydrogen bond donating capacity of a substituent.

These descriptors collectively suggest that a fine balance of steric bulk, lipophilicity, and electronic properties, along with the potential for hydrogen bonding interactions, governs the activity of this compound derivatives as GABA modulators. researchgate.net The identification of these specific descriptors is crucial for the rational design of new, more potent analogues.

Validation and Applicability Domain of QSAR Models

The reliability and predictive power of a QSAR model are paramount for its practical application in drug design. Therefore, rigorous validation and a clear definition of the model's applicability domain are essential.

For the QSAR model developed for imidazo[1,5-a]quinoxalines amides, carbamates, and ureas, a comprehensive validation process was undertaken. researchgate.net This involved both internal and external validation techniques to assess the model's robustness and predictive capacity. A common method for internal validation is the leave-out-group of rows (a form of cross-validation), which helps to evaluate the model's stability and its ability to predict the activity of compounds not used in its development.

The statistical parameters obtained from the validation of the QSAR model are summarized in the following table:

Statistical ParameterValueDescription
r²cv 0.81The cross-validated correlation coefficient, indicating good internal predictive ability.
Non-cross validated r² 0.87The coefficient of determination for the training set, showing a strong correlation between the predicted and observed activities.
Predictive r² for test set 0.61The correlation coefficient for an external test set, demonstrating the model's ability to predict the activity of new compounds.
Standard error of estimate 0.23A measure of the model's accuracy in predicting the biological activity.

These statistical metrics indicate a robust and predictive QSAR model. researchgate.net The high r²cv and non-cross validated r² values suggest that the model is not a result of chance correlation, and the predictive r² for the test set confirms its external predictive power.

The applicability domain of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. One common approach to defining this domain is based on the Euclidean distance of compounds from the training set and the calculation of their leverages. abjournals.org Compounds that fall within this domain are considered to have reliable predictions. This ensures that the model is not used to make predictions for compounds that are structurally too different from those used to build the model, thus avoiding unreliable extrapolations. For the imidazo[1,5-a]quinoxaline derivatives, the applicability domain would be defined by the range of the molecular descriptors used in the final QSAR model.

Pharmacological Investigations and Mechanism Based Research of 9ah Imidazo 1,5 a Quinoxalin 4 One

Elucidation of Molecular Mechanisms of Action

The primary mechanism of action for derivatives of the imidazo[1,5-a]quinoxaline-4-one scaffold is their interaction with the GABAergic system, specifically as high-affinity ligands for the GABAA/benzodiazepine (B76468) receptor complex. This interaction is facilitated by the planar rigidity of the 1,5-a fused ring system, which is favorable for binding to the benzodiazepine receptor. The pharmacological effects of these compounds are largely attributed to their ability to allosterically modulate the GABAA receptor, thereby influencing neuronal inhibition in the brain.

In addition to their effects on the GABAergic system, some derivatives have been investigated for their potential to interact with other molecular targets. For instance, certain imidazo[1,5-a]quinoxalin-4(5H)-one derivatives have been evaluated for their anticancer properties, with proposed mechanisms including the inhibition of kinases involved in cell growth signaling and interaction with DNA to disrupt replication. However, the most extensively studied and well-established mechanism of action remains the modulation of the GABAA/benzodiazepine receptor complex.

Receptor Ligand Interactions

The interaction of 9aH-imidazo[1,5-a]quinoxalin-4-one and its analogs with various receptor systems has been a key area of research, revealing a spectrum of activities from agonism to antagonism.

GABAA/Benzodiazepine Receptor Complex Modulation

Derivatives of imidazo[1,5-a]quinoxaline (B8520501) are notable for their high affinity for the GABAA/benzodiazepine receptor complex, leading to a range of pharmacological effects. acs.org

Research has demonstrated that imidazo[1,5-a]quinoxaline amides and carbamates are a series of compounds that bind with high affinity to the GABAA/benzodiazepine receptor. nih.gov These compounds display a broad spectrum of intrinsic efficacies. nih.gov For example, specific enantiomers of one such derivative have shown high affinity for the [3H]flunitrazepam binding site, with Ki values in the nanomolar range, indicating potent binding to the receptor. nih.gov The substitution at the 3-phenyl position on the core structure has been found to enhance GABAA receptor affinity by a factor of 10 to 100 compared to unsubstituted analogs.

Table 1: Binding Affinities of Imidazo[1,5-a]quinoxaline Derivatives at the GABAA/Benzodiazepine Receptor

Compound Binding Affinity (Ki, nM)
(4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a) 0.87
(-)-enantiomer of 1a 0.62
(+)-enantiomer of 1a 0.65

Within the class of imidazo[1,5-a]quinoxaline derivatives, compounds have been identified that exhibit a range of efficacies, from full agonists to antagonists. nih.gov Many analogs have been characterized as partial agonists, a property that could offer therapeutic advantages, potentially reducing the side effects associated with full benzodiazepine agonists. nih.gov For instance, the dimethylamino urea (B33335) derivative, known as U-78875, was identified as a partial agonist with anxiolytic-like activity in animal models, while exhibiting limited side effects typical of benzodiazepines. acs.orgnih.gov The identification of both partial agonists and antagonists within this chemical series highlights the therapeutic potential of the imidazo[1,5-a]quinoxaline scaffold. nih.gov

Table 2: Functional Efficacy of Selected Imidazo[1,5-a]quinoxaline Derivatives

Compound Efficacy Profile
U-78875 Partial Agonist
Various amides, carbamates, and ureas Range from Antagonists to Full Agonists

A significant area of investigation for imidazo[1,5-a]quinoxaline derivatives is their role as allosteric modulators, particularly as negative allosteric modulators (NAMs) at the α5 subunit-containing GABAA receptors. nih.gov These α5-GABAA receptors are primarily located in the hippocampus and are involved in cognitive processes. nih.gov Selective NAMs of α5-containing GABAA receptors are of interest for their potential cognitive-enhancing effects. wikipedia.org Research into novel imidazo[1,5-a]quinoxaline derivatives has led to the identification of compounds that act as both positive and negative allosteric modulators at the α5-GABAA receptor. nih.govdrugbank.com For example, MRK-016, an α5-selective inverse agonist (a term historically used for NAMs), belongs to this class of compounds. mdpi.com These findings suggest that the imidazo[1,5-a]quinoxaline scaffold is a promising starting point for the development of selective α5-GABAA receptor modulators. nih.gov

Excitatory Amino Acid Receptor Antagonism

The potential for quinoxaline-based compounds to act as antagonists at excitatory amino acid (EAA) receptors, such as the AMPA and NMDA receptors, has been explored. While some quinoxaline (B1680401) derivatives are known to be potent antagonists at these receptors, research on a specific derivative of the imidazo[1,5-a]quinoxaline series has shown different results. scilit.comnih.govnih.gov One study investigating a series of heterocyclic-fused imidazolylquinoxalinones found that 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone (5b) exhibited weak or no affinity for AMPA receptors. scilit.com This suggests that while the broader quinoxaline class has representatives that antagonize EAA receptors, this activity may not be a primary mechanism for the this compound scaffold itself, or at least not for all its derivatives. Further research is needed to fully delineate the activity of this specific chemical series at EAA receptors.

AMPA Receptor Binding Profile

Research into a series of heterocyclic-fused imidazolylquinoxalinones revealed that the specific isomer, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone, demonstrated either no or weak affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. acs.orgnih.gov In a study evaluating their ability to inhibit [3H]AMPA binding in rat whole brain, this particular compound, along with a related triazolo[4,3-a]quinoxalinone analog, did not show significant binding. acs.orgnih.gov This is in stark contrast to its structural isomer, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, which possessed a high affinity for AMPA receptors with a Ki value of 0.057 μM. acs.orgnih.gov This data suggests that the arrangement of the fused imidazole (B134444) ring is a critical determinant of AMPA receptor affinity.

The binding of ligands to AMPA receptors can be complex, with evidence suggesting that high- and low-affinity binding states may represent interconvertible forms of the same receptor, influenced by the membrane environment. emory.edu Solubilization of rat brain membranes with Triton X-100 has been shown to convert low-affinity AMPA receptors to a high-affinity state. emory.edu

Table 1: Comparative AMPA Receptor Binding Affinity of Imidazoquinoxaline Isomers

CompoundStructureAMPA Receptor Affinity (Ki)Reference
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinoneIsomer with high affinity0.057 µM acs.orgnih.gov
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinoneIsomer with no/weak affinityNot significant acs.orgnih.gov
Structural Requirements for AMPA Receptor Antagonism

The structural features of quinoxaline derivatives are pivotal for their interaction with the AMPA receptor. For potent antagonism, a key structural requirement is the presence of a nitrogen atom at a specific position within the fused heterocyclic ring system to act as a hydrogen bond acceptor. acs.orgnih.govacs.org The amide groups in these molecules, in turn, can act as proton donors. acs.orgnih.govacs.org

In the case of the imidazo[1,5-a]quinoxalinone structure, the arrangement of the heteroatoms is considered unsuitable for effective binding to the AMPA receptor. acs.org This highlights that the precise positioning of heteroatoms within the quinoxaline skeleton is a critical factor for achieving significant receptor affinity. acs.org Furthermore, the introduction of suitable 1-alkyl substituents on related high-affinity isomers has been shown to improve AMPA affinity several-fold. acs.orgnih.gov

Computational docking studies on various quinoxaline-based antagonists have further elucidated the structural requirements for AMPA receptor antagonism. These studies indicate that the aromatic quinoxaline core is vital for hydrophobic interactions, while polar moieties like carboxylic groups and 1,2,4-triazole (B32235) rings engage in hydrophilic interactions, such as hydrogen bonding, with the receptor. nih.gov

Receptor Selectivity Studies (e.g., against NMDA receptor)

While 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone itself shows weak affinity for the AMPA receptor, its high-affinity isomer, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, exhibits remarkable selectivity. acs.org This compound possesses over 5000-fold selectivity for the AMPA receptor over both the NMDA receptor and the glycine (B1666218) site on the NMDA receptor. acs.orgnih.gov This high degree of selectivity underscores the potential for developing highly specific AMPA receptor modulators based on the imidazo[1,2-a]quinoxaline (B3349733) scaffold. The 1H-imidazol-1-yl group at the 8-position is thought to be an adequate substituent for distinguishing the AMPA receptor from the glycine site. acs.org The majority of NMDA receptor antagonists that have been evaluated in clinical studies have not demonstrated adequate efficacy and safety for therapeutic use in conditions like epilepsy. nih.gov

Table 2: Receptor Selectivity Profile

CompoundTarget ReceptorBinding Affinity/SelectivityReference
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinoneAMPA ReceptorHigh affinity (Ki = 0.057 µM) acs.orgnih.gov
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinoneNMDA Receptor>5000-fold lower affinity than for AMPA acs.orgnih.gov
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinoneGlycine site on NMDA Receptor>5000-fold lower affinity than for AMPA acs.orgnih.gov

Enzyme and Protein Target Inhibition

Bruton's Tyrosine Kinase (BTK) Inhibition

A series of imidazo[1,5-a]quinoxalines have been synthesized and identified as irreversible inhibitors of Bruton's tyrosine kinase (BTK). scispace.comnih.govresearchgate.net These compounds have shown good inhibitory activity against BTK in vitro, with IC50 values at the nanomolar level. researchgate.net The development of these inhibitors is considered a promising therapeutic approach for B-cell-associated diseases. researchgate.net The lead compounds from this series have demonstrated efficacy in preclinical models. scispace.comnih.govresearchgate.net The design of these inhibitors involved creating a series of imidazole quinoxalines as irreversible BTK inhibitors. researchgate.net The development of selective non-covalent BTK inhibitors is also an important strategy to overcome potential side effects and drug resistance associated with covalent inhibitors. nih.gov

Protein Tyrosine Kinase Activity Modulation

Quinoxaline derivatives are recognized as a significant class of heterocyclic compounds with a broad range of biological activities, including the ability to act as protein kinase inhibitors. ekb.egekb.egnih.gov They are often considered a foundational structure for the development of anticancer drugs due to their potential to inhibit various protein kinases. ekb.egnih.gov Quinoxalines have been shown to be selective ATP-competitive inhibitors of numerous kinases. ekb.egekb.eg The imidazo[1,5-a]quinoxaline scaffold itself has been explored for the development of kinase inhibitors. nih.gov

c-Jun N-terminal Kinase 1 (JNK1) Inhibition

While the core focus is on this compound, related imidazo[1,2-a]quinoxaline derivatives have been identified as inhibitors of c-Jun N-terminal kinase 1 (JNK1). nih.gov An initial high-throughput screening identified an imidazo[1,2-a]quinoxaline as a 1.6 μM inhibitor of recombinant human JNK1. nih.gov Optimization of this initial hit led to more potent inhibitors. nih.gov Although a different isomeric scaffold, this indicates that the broader imidazoquinoxaline chemical space has been successfully explored for JNK inhibition. JNKs play a crucial role in inflammatory responses and other cellular processes. google.com

Aldose Reductase Inhibition

A review of available scientific literature did not yield specific studies investigating the activity of this compound or its direct derivatives as inhibitors of the enzyme aldose reductase. Research into quinoxaline-based compounds as aldose reductase inhibitors has predominantly focused on the quinoxalin-2(1H)-one scaffold.

Phosphodiesterase 4 (PDE4) Inhibition

Investigations into the phosphodiesterase 4 (PDE4) inhibitory potential of imidazoquinoxaline scaffolds have been documented; however, these studies have centered on the imidazo[1,2-a]quinoxaline isomer. Currently, there is a lack of specific data detailing the evaluation of this compound as a PDE4 inhibitor.

Tubulin Polymerization Inhibition (for anticancer activity)

The mechanism of tubulin polymerization inhibition as a strategy for anticancer activity has been explored for certain heterocyclic compounds. While research has been conducted on the imidazo[1,2-a]quinoxaline isomer, demonstrating its interaction with tubulin, specific studies confirming that this compound exerts its anticancer effects through the inhibition of tubulin polymerization are not presently available in the reviewed literature.

Broader Biological Activity Spectrum in Preclinical Models

In Vitro and In Vivo Anticancer Efficacy Studies (e.g., melanoma, leukemia)

The imidazo[1,5-a]quinoxaline scaffold is a component of the "Imiqualine" family of heterocyclic compounds, which have demonstrated notable biological activities. Research has shown that this family of compounds, including the imidazo[1,5-a]quinoxaline structure, exhibits interesting cytotoxic activities against a panel of cancer cell lines. nih.gov These activities are particularly pronounced against melanoma cell lines. nih.gov

Further investigations into novel compounds based on scaffolds within the Imiqualine family have identified cytotoxic effects in the micromolar and even nanomolar range against the A375 melanoma cell line. nih.gov This highlights the potential of the core imidazo[1,5-a]quinoxaline structure as a promising pharmacophore for the development of new anticancer agents.

Antimicrobial Research (Antibacterial, Antifungal, Antiparasitic)

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, revealing a significant spectrum of activity. nih.gov Studies on a series of 3-Phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their N-alkyl-pyridinium salts have established a clear structure-activity relationship. nih.gov The antimicrobial effects are linked to the presence of different alkyl substituents at position 5 of the imidazo[1,5-a]quinoxaline system and on the nitrogen of the pyridine (B92270) ring. nih.gov

It was observed that the halide salts, specifically chlorides and iodides, are generally more potent against bacteria than fungi. nih.gov Several compounds from the N-alkyl-pyridinium salt series demonstrated effective bacteriostatic activity. nih.gov Notably, some derivatives exhibited well-defined bacteriostatic and fungistatic activities, with Minimum Inhibitory Concentration (MIC) values comparable to reference drugs. nih.gov

Compound ClassTested ActivityKey FindingsReference
(Imidazo[1,5-a]quinoxalin-4-on-1-yl)-1-pyridinium chlorides and iodidesAntibacterialGenerally more active towards bacteria than fungi. nih.gov
Pyridinium Salts (Compounds 3d, 3e, 3m, 3n)BacteriostaticShowed effective bacteriostatic activity against tested strains. nih.gov
Select Pyridinium Salt DerivativesBacteriostatic & FungistaticDisplayed both activities with MIC values comparable to reference drugs. nih.gov

Anticonvulsant Activity in Animal Models

The this compound scaffold has been a foundation for the development of compounds with significant anticonvulsant properties. A series of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones demonstrated high affinity for the GABAA/benzodiazepine receptor complex, a key target for anticonvulsant drugs. These compounds were effective in animal models of seizures; numerous derivatives successfully antagonized metrazole-induced seizures in mice, an outcome consistent with potential anticonvulsant and anxiolytic activity.

Further research into related imidazo[1,5-a]quinoxaline amides and carbamates reinforced the role of this scaffold in modulating the GABAA/benzodiazepine receptor. These related compounds were found to bind with high affinity to the receptor, acting as antagonists, partial agonists, and full agonists. nih.gov This modulation of the GABAergic system is a well-established mechanism for controlling neuronal hyperexcitability and preventing seizures.

Anxiolytic Activity in Animal Models

Based on the conducted research, no specific studies detailing the anxiolytic activity of this compound in animal models were found in publicly available scientific literature. While the broader class of imidazoquinoxalines has been investigated for various biological activities, and some derivatives are known to interact with receptors in the central nervous system relevant to anxiety, such as the GABA-A receptor, specific data on the anxiolytic effects of this compound remains unavailable.

Therefore, no data tables or detailed research findings on this specific pharmacological aspect can be provided at this time.

Antioxidant Activity Assessment

Similarly, a comprehensive search of scientific databases did not yield any specific studies focused on the antioxidant activity assessment of this compound. Research on the antioxidant properties of quinoxaline derivatives is an active area, with various assays being employed to evaluate their capacity to scavenge free radicals. However, specific experimental results, such as IC50 values from DPPH or other antioxidant assays, for this compound have not been reported in the reviewed literature.

Consequently, no data tables or detailed research findings regarding the antioxidant potential of this specific compound can be presented.

Computational Chemistry and Molecular Modeling of 9ah Imidazo 1,5 a Quinoxalin 4 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor or enzyme. This analysis helps to elucidate the binding mode and affinity, providing a rational basis for structure-based drug design. For derivatives of the imidazo[1,5-a]quinoxaline (B8520501) core, docking studies have been instrumental in understanding their mechanism of action at a molecular level.

Molecular docking simulations are employed to forecast the binding orientation of small molecules within the active site of a macromolecular target. abjournals.org This process is fundamental to rational drug design, aiming to determine tentative binding parameters and conformations. abjournals.org For instance, in studies involving similar quinoxaline (B1680401) derivatives, docking algorithms like Molegro Virtual Docker and those in the PyRx software have been used to predict various orientations and conformations within an enzyme's active site. abjournals.org

A significant breakthrough in understanding the binding orientation of this class of compounds came from the X-ray crystal structure of an imidazo[1,5-a]quinoxaline derivative (compound 36) in complex with a variant of the Tec family kinase ITK. nih.gov This experimental data provides a definitive binding pose, serving as a crucial template for validating and refining computational models for other compounds in the series targeting related kinases like Bruton's tyrosine kinase (BTK). nih.gov Similarly, docking of non-covalent pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, which share a related structural framework, has been performed to understand their binding modes as potent BTK inhibitors. nih.gov

In another example, involving the epidermal growth factor receptor (EGFR), a representative imidazo[1,2-a]quinoxaline (B3349733) (a structural isomer) was docked into the ATP binding pocket to understand its inhibitory mechanism. mdpi.com These predictive studies are crucial for visualizing how the ligand fits within the binding cavity, guiding further chemical modifications to optimize interactions.

A critical output of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are vital for stabilizing the ligand-protein complex.

For related quinoxaline-based compounds, docking studies have successfully identified these crucial interactions. For example, docking of certain quinazolinone derivatives into the active site of COX-2 revealed hydrogen bond interactions with Tyrosine 355 (Tyr355) and Arginine 120 (Arg120). mdpi.com In another study on 4-anilinoquinazoline (B1210976) derivatives targeting DNA gyrase, key hydrogen bonds were observed with residues such as Aspartic acid 73 (Asp73) and Arginine 76 (Arg76). nih.gov

For the imidazo[1,2-a]quinoxaline scaffold targeting EGFR, docking studies showed that the core structure aligned with the gatekeeper residue Methionine 790 (Met790), a common interaction for kinase inhibitors. mdpi.com The ability to identify these specific residue interactions is paramount for designing new analogs with improved affinity and selectivity.

Table 1: Examples of Key Amino Acid Interactions for Quinoxaline-based Scaffolds

Compound Scaffold Target Protein Key Interacting Residues Type of Interaction
Quinazolinone derivative COX-2 Tyr355, Arg120 Hydrogen Bond
4-Anilinoquinazoline derivative DNA Gyrase Asp73, Arg76, Glu50 Hydrogen Bond

This table presents data from related quinoxaline scaffolds to illustrate the types of interactions identified through molecular docking.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly narrows down the candidates for experimental synthesis and testing.

A compelling example of this strategy was the use of virtual screening to identify a compound with a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold as a hit for PI3Kα inhibition. nih.gov This initial hit, discovered through computational methods, was then chemically modified based on further docking analysis to produce a novel series of potent and selective inhibitors. nih.gov Similarly, ligand-based virtual screening has been applied to identify abjournals.orgnih.govnih.govtriazolo[4,3-a]quinoxalines as inhibitors of the folate cycle, demonstrating the power of in silico methods to find new therapeutic leads. nih.gov These examples highlight how the broader quinoxaline framework, including the imidazo[1,5-a]quinoxalin-4-one core, can be used as a query structure in virtual screening campaigns to discover novel bioactive compounds. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a target protein is unknown, ligand-based methods such as pharmacophore modeling become essential. A pharmacophore model defines the essential spatial arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by the target and elicit a biological response.

Pharmacophore modeling helps to distill the key chemical features from a set of active molecules into a single coherent model. For the related imidazo[5,1-b]quinazoline scaffold, pharmacophore hypotheses were generated for both agonist and antagonist activities at the α1-adrenoceptor. nih.gov This modeling allowed researchers to understand the distinct structural requirements for each type of activity.

Studies on various imidazo[1,2-a]quinoxaline derivatives (structural isomers) have also shed light on crucial structural features. For instance, research on PDE4 inhibitors revealed the importance of having a methyl amino group at position 4 and a group with minimal steric hindrance at position 1 for potent inhibitory activity. nih.gov For imidazo[1,5-a]quinoxalin-4-one derivatives acting as ligands for the GABAA/benzodiazepine (B76468) receptor, the presence of a substituted phenyl group at the 3-position was a key element explored in establishing structure-activity relationships. nih.gov These findings are critical for understanding which parts of the molecule are indispensable for its biological function.

The insights gained from molecular docking and pharmacophore modeling provide a clear roadmap for designing new molecules with improved properties. Design strategies often involve modifying a lead compound to enhance its interactions with the target, improve its selectivity over other proteins, and optimize its pharmacokinetic profile.

A notable success in this area involved the design of a novel series of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as noncovalent BTK inhibitors. nih.gov Starting from a lead compound, medicinal chemists designed a new series that resulted in a representative compound with potent BTK inhibitory activity (IC50 = 21.6 nM) and outstanding selectivity against a large panel of other kinases. nih.gov

In another study, imidazo[1,2-a]quinoxaline-based inhibitors of EGFR were designed by replacing a known pyrazolo[1,5-c]quinazoline (B1257617) pharmacophore with the imidazo[1,2-a]quinoxaline template and modifying substituents to remove potential metabolic liabilities. mdpi.com This rational design approach led to several compounds with potent EGFR inhibitory activity comparable to the drug erlotinib. mdpi.com Furthermore, optimization of abjournals.orgnih.govnih.govtriazolo[4,3-a]quinoxalines, identified through screening, was undertaken to specifically improve their ADME-tox (absorption, distribution, metabolism, excretion, and toxicity) profiles, a critical step in developing viable drug candidates. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
9aH-imidazo[1,5-a]quinoxalin-4-one
Imidazo[1,2-a]quinoxaline
Pyrrolo[1,2-a]quinoxalin-4(5H)-one
Pyrazolo[1,5-a]quinoxalin-4(5H)-one
abjournals.orgnih.govnih.govtriazolo[4,3-a]quinoxaline
Imidazo[5,1-b]quinazoline
Pyrazolo[1,5-c]quinazoline
Erlotinib
Quinazolinone

Theoretical Studies on Molecular Interactions

Theoretical studies are crucial for understanding how this compound interacts with its environment at a molecular level. These investigations often focus on non-covalent interactions, such as hydrogen bonding, which play a pivotal role in the biological activity and material properties of quinoxaline derivatives. By modeling these interactions, researchers can predict the behavior of the compound in different solvents and its binding affinity to biological targets.

Water-Quinoxaline Complex Models and Stabilization Energy Analysis

The interaction of quinoxaline-based compounds with water is of particular interest, as it mimics the aqueous environment of biological systems and can influence a molecule's solubility, stability, and receptor-binding capabilities. Computational studies on water-quinoxaline complexes serve as a valuable model for understanding the putative hydrogen-bonding interactions between these compounds and biological receptors. jmaterenvironsci.com

Research has indicated that the affinity of quinoxaline derivatives for their target receptors may, at least in part, depend on the stabilization energy of their interactions with water. jmaterenvironsci.com Theoretical investigations of various quinoxalinone molecules interacting with water have been performed to determine stable conformations and intermolecular interaction energies. nih.gov These studies often involve calculating the total interaction energy for complexes of the quinoxalinone with an increasing number of water molecules. nih.gov

For instance, a theoretical study on quinoxalin-2(1H)-one, a structurally related compound, systematically calculated the interaction energy with surrounding water molecules to identify energy minima. nih.gov The analysis revealed that the most stable complexes are formed when water molecules interact with specific sites on the quinoxalinone structure. nih.gov The total interaction energy for a complex of quinoxalin-2(1H)-one with two water molecules was found to be approximately -39.620 kcal/mol for the most stable conformation. nih.gov

Advanced Research Perspectives and Potential Applications of 9ah Imidazo 1,5 a Quinoxalin 4 One

Rational Design of Highly Potent and Selective Derivatives

The rational design of derivatives based on the 9aH-imidazo[1,5-a]quinoxalin-4-one core is guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the scaffold at various positions to enhance potency, selectivity, and pharmacokinetic properties.

Research into a class of related compounds, known as "Imiqualines," which includes imidazo[1,2-a]quinoxaline (B3349733) and imidazo[1,5-a]quinoxaline (B8520501) scaffolds, has provided significant insights. missionbio.comnih.gov For anticancer applications, particularly against melanoma, substitutions at positions 1 and 4 are critical. For instance, studies on imidazo[1,2-a]quinoxaline derivatives revealed that a methylamino group at position 4 and a weakly hindered group at position 1 were important for potent phosphodiesterase 4 (PDE4) inhibitory properties. oncotarget.comnih.gov In another study focusing on anti-tumoral activity, a derivative bearing a phenethyl substituent at position 1 and a methylamine (B109427) at position 4 (EAPB0203) showed the highest activity against melanoma cell lines. nih.govontosight.ai

Computational modeling and molecular docking studies further inform the design process. By simulating the interaction between derivatives and their biological targets, such as kinase enzymes or receptors, researchers can predict which modifications are most likely to improve binding affinity and selectivity. nih.govmdpi.com For example, docking studies have been used to understand how imidazo[1,2-a]quinoxaline-based inhibitors bind to the active site of the Epidermal Growth Factor Receptor (EGFR), revealing key interactions that guide the synthesis of more potent non-covalent inhibitors. mdpi.com

The strategic placement of different functional groups can also address challenges like poor water solubility. The introduction of amino acid moieties to the imidazoquinoxaline skeleton is one such strategy, designed to enhance bioavailability and improve the potential for pharmaceutical development. nih.gov

Development of Novel Therapeutic Lead Candidates

The this compound scaffold has given rise to several promising therapeutic lead candidates targeting a range of diseases, most notably cancer.

Anticancer Agents: A significant body of research has focused on developing these derivatives as anticancer agents. The "Imiqualine" family of compounds, which is structurally related to the FDA-approved immunomodulator imiquimod, has shown potent cytotoxic activity against various human cancer cell lines, including melanoma, colon, breast, and lymphoma. missionbio.comnih.govontosight.ai One notable lead candidate, EAPB0203, demonstrated significantly higher in vitro activity against the A375 melanoma cell line compared to the standard chemotherapeutic agent fotemustine. nih.govontosight.ai Subsequent in vivo studies in mice with melanoma xenografts showed that treatment with EAPB0203 led to a significant decrease in tumor size. nih.govontosight.ai The cytotoxic activity of some imidazo-based analogues has been linked to the inhibition of protein tyrosine kinases, which are crucial for cell growth signaling. mdpi.com Other related quinoxaline (B1680401) derivatives have been developed as inhibitors of key cancer-related targets like VEGFR-2 and the PI3K/Akt signaling pathway. oncotarget.comnih.govnih.gov

Enzyme Inhibitors and Receptor Modulators: Beyond cancer, derivatives of the core structure are being investigated as potent and selective enzyme inhibitors. Certain imidazo[1,2-a]quinoxaline analogues have been synthesized as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. oncotarget.comnih.gov These studies highlighted the importance of specific substitutions for achieving high inhibitory potency. oncotarget.com Additionally, related heterocyclic-fused quinoxalinones have been identified as high-affinity antagonists for the AMPA receptor, a key player in the central nervous system, suggesting potential applications in neurological disorders. nih.gov

The following table summarizes key therapeutic lead candidates derived from or related to the imidazo[1,5-a]quinoxaline scaffold.

Compound/SeriesTherapeutic Target/ApplicationKey Research Findings
EAPB0203 Anticancer (Melanoma)Showed potent in vitro cytotoxicity against A375, M4Be, and RPMI-7591 melanoma cell lines; significantly decreased tumor size in M4Be xenografted mice. nih.govontosight.ai
Imidazo[1,2-a]quinoxalines Anti-inflammatory (PDE4 Inhibition)Derivatives with a methyl amino group at position 4 and a small substituent at position 1 showed potent PDE4 inhibitory activity. oncotarget.comnih.gov
Heterocyclic-fused quinoxalinones Neurological (AMPA Receptor Antagonist)Showed high affinity for AMPA receptors with Kᵢ values in the nanomolar range and high selectivity over NMDA receptors. nih.gov
Imidazo[1,5,4-de]quinoxalin-9-ones AnticancerAnalogues of marine natural products that exhibit cytostatic and cytotoxic activity, potentially through inhibition of protein tyrosine kinases. mdpi.com
Benzimidazo[1,2-a]quinoxalines Anticancer (Breast Cancer)Derivatives with indole, imidazole (B134444), and benzimidazole (B57391) substituents at the C6 position showed significant activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov

Integration of Multi-Omics Data in Research Approaches

While specific multi-omics studies on this compound are not yet widely published, the integration of genomics, proteomics, and metabolomics is a critical next step for advancing this class of compounds. Such approaches are invaluable for elucidating mechanisms of action, identifying biomarkers for drug sensitivity, and discovering novel therapeutic targets. mdpi.comnih.gov

Proteomic Profiling: Proteomic analysis can reveal the cellular pathways modulated by a lead candidate. For example, a study on different quinoxaline derivatives used proteomic techniques to analyze their effects on the parasite Entamoeba histolytica. ontosight.ai This approach identified changes in the protein expression profile, providing insights into the compound's antiparasitic mechanism. A similar strategy could be applied to cancer cells treated with this compound derivatives to map their impact on protein networks related to cell cycle, apoptosis, and signal transduction. ontosight.ai For instance, the derivative EAPB0503 was shown to induce proteasomal degradation of the NPM1c oncoprotein in acute myeloid leukemia (AML) cells, a finding that helps explain its selective anti-leukemic effect. nih.gov

Genomic and Transcriptomic Analysis: Genomic and transcriptomic profiling of cancer cell lines can identify genetic markers that predict sensitivity or resistance to a drug. nih.gov In AML research, for example, mutations in genes like NPM1 and FLT3 are crucial for diagnosis, prognosis, and predicting response to targeted therapies. nih.govnih.govgoogle.com By correlating the cytotoxic profile of imidazoquinoxaline derivatives with the genomic and transcriptomic data of a large panel of cancer cell lines, researchers could identify specific mutations or gene expression signatures that confer sensitivity. missionbio.comnih.gov This would enable a precision medicine approach, matching the drug to patients most likely to benefit.

The integration of these multi-omics datasets provides a holistic view of a drug's activity, moving beyond a single target to understand its system-wide effects. mdpi.com This is essential for anticipating off-target effects and for repositioning drugs for new indications.

Future Directions in Preclinical Development and Validation

For any promising lead candidate from the this compound family to advance toward clinical trials, a rigorous preclinical development and validation program is essential.

Pharmacokinetics and ADME Profiling: A critical future direction is the comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Early-stage in silico predictions of ADME properties are useful, but must be followed by robust in vitro and in vivo pharmacokinetic (PK) studies. nih.gov For example, recent work on a related imidazo[1,2-a]pyrazine (B1224502) derivative demonstrated how PK studies in mice were crucial to establishing an efficient dosing regimen for in vivo antitumor efficacy trials. Understanding a compound's metabolic stability, plasma protein binding, and potential to be a substrate for drug transporters is vital for predicting its behavior in humans. nih.gov

In Vivo Efficacy and Toxicology: While initial in vivo studies have shown antitumor effects in xenograft models, further validation in more complex models, such as patient-derived xenografts (PDXs) or orthotopic models, is needed. nih.gov These studies should aim to establish a clear relationship between dose, exposure, and therapeutic response.

Equally important is a thorough toxicological evaluation to determine the compound's safety profile and therapeutic index. Acute toxicity studies on related imidazo-based heterocycles have indicated the potential for hepatic damage at high doses, highlighting the need for careful dose-finding and safety assessments. nih.gov Chronic toxicity studies in relevant animal models are required to identify any potential long-term adverse effects before a compound can be considered for human trials.

Formulation and Drug Delivery: Many heterocyclic compounds suffer from poor aqueous solubility, which can limit oral bioavailability and complicate formulation for clinical use. Future research should explore advanced formulation strategies, such as the use of nanoparticles, liposomes, or amorphous solid dispersions, to improve the solubility and delivery of lead candidates. Addressing these preclinical challenges is the final, critical step in validating the therapeutic potential of this compound derivatives and paving their way to the clinic.

Q & A

Q. What frameworks address ethical challenges in combining biological and digital trace data?

  • Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Secure informed consent for linked datasets and use anonymization protocols (e.g., k-anonymity) to protect participant privacy .

Q. Key Citations and Validation

  • Synthesis and receptor-binding insights:
  • Computational and multi-omics integration:
  • Ethical and methodological frameworks:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.